
Thalidomide-5'-O-C4-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-O-C4-azide is a derivative of thalidomide, a compound originally developed as a sedative but later found to have significant teratogenic effects Thalidomide and its derivatives have since been repurposed for various therapeutic applications, particularly in the treatment of multiple myeloma and other cancers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-C4-azide typically involves the modification of the thalidomide molecule to introduce the azide group. This can be achieved through a series of chemical reactions, including nucleophilic substitution and azidation. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of Thalidomide-5’-O-C4-azide would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) may be used to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-5’-O-C4-azide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. For example, the azide group can be replaced with an amine group using reagents such as triphenylphosphine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triphenylphosphine in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .
Applications De Recherche Scientifique
Thalidomide-5’-O-C4-azide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer agent and its ability to modulate the immune system.
Industry: Used in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of Thalidomide-5’-O-C4-azide involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific proteins involved in cell proliferation and survival. The compound’s effects are mediated through pathways involving the modulation of cytokine release and inhibition of angiogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its therapeutic potential in cancer treatment.
Lenalidomide: A derivative of thalidomide with enhanced anti-cancer properties and reduced side effects.
Pomalidomide: Another thalidomide derivative with potent immunomodulatory and anti-cancer activities
Uniqueness
Thalidomide-5’-O-C4-azide is unique due to the presence of the azide group, which can be used for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H17N5O5 |
|---|---|
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
5-(4-azidobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N5O5/c18-21-19-7-1-2-8-27-10-3-4-11-12(9-10)17(26)22(16(11)25)13-5-6-14(23)20-15(13)24/h3-4,9,13H,1-2,5-8H2,(H,20,23,24) |
Clé InChI |
RIZSEPDFFFLNIT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



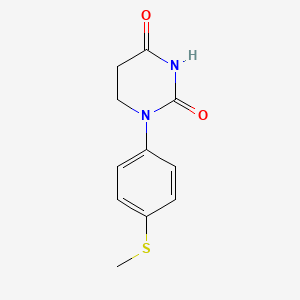

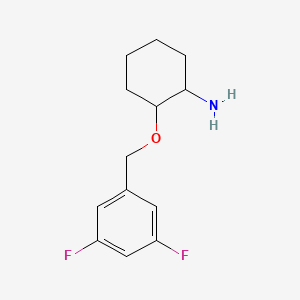
![tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14779042.png)
![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779044.png)
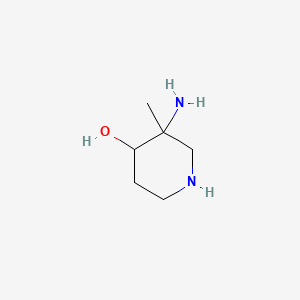
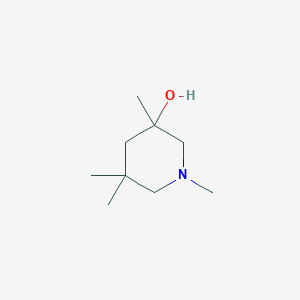
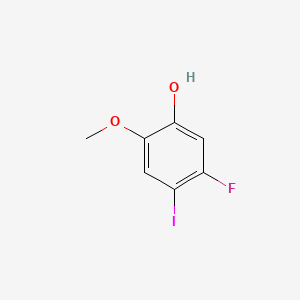
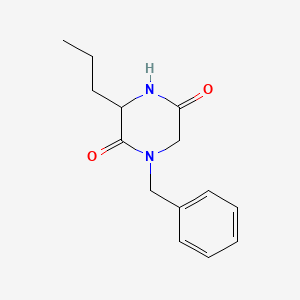
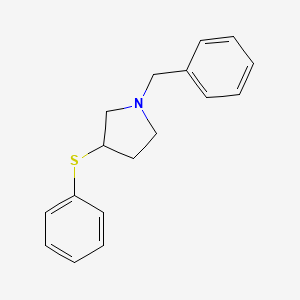


![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)
